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REACTION_CXSMILES
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[N+:1]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11]
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Name
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|
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Quantity
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1 g
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Type
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reactant
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|
Smiles
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[N+](=O)([O-])C1=C(C=CC=C1F)O
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Name
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|
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Quantity
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250 mL
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|
Type
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solvent
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|
Smiles
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CO
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|
Name
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|
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was flushed with argon
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Type
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CUSTOM
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Details
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hydrogen was bubbled through the solution for 10 min.
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|
Duration
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10 min
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Type
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TEMPERATURE
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Details
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a hydrogen atmosphere was maintained at balloon pressure overnight
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|
Duration
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8 (± 8) h
|
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Type
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FILTRATION
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|
Details
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The mixture was filtered through celite
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Type
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WASH
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Details
|
the celite was washed with methanol
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Type
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CUSTOM
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|
Details
|
The solvent was evaporated
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Name
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|
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Type
|
product
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|
Smiles
|
NC1=C(C=CC=C1F)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 650 mg | |
| YIELD: PERCENTYIELD | 80.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |